2-(Cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide
Description
2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS: 1251375-58-2) is a heterocyclic compound featuring a cyclopropylamino group, a methyl substituent, and a 1,2,4-triazole moiety linked to a propanamide backbone. The cyclopropyl group may enhance metabolic stability and modulate lipophilicity, while the amide functionality contributes to hydrogen-bonding interactions .
Properties
Molecular Formula |
C9H15N5O |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-(cyclopropylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C9H15N5O/c1-9(8(10)15,13-7-2-3-7)4-14-6-11-5-12-14/h5-7,13H,2-4H2,1H3,(H2,10,15) |
InChI Key |
CURANPFHGDVIBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC=N1)(C(=O)N)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and formamide.
Introduction of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with an appropriate intermediate, often under basic conditions.
Attachment of the methyl group: This can be done through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes:
Use of catalysts: Catalysts such as palladium or copper may be used to enhance reaction rates.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen additions.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent due to the presence of the 1,2,4-triazole ring.
Agrochemistry: The compound is investigated for its potential use as a fungicide and herbicide.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that are crucial for the survival and proliferation of pathogens or cancer cells.
Pathways Involved: It may inhibit key pathways such as DNA synthesis, protein synthesis, or cell wall synthesis in pathogens.
Comparison with Similar Compounds
Functional Group Variations: Amide vs. Carboxylic Acid
A key analog is 2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS: 1249148-98-8), which replaces the terminal amide group with a carboxylic acid. This substitution alters physicochemical properties:
- Solubility : The carboxylic acid derivative is more polar, enhancing aqueous solubility compared to the amide, which may improve bioavailability in certain formulations .
Substituent Variations: Heterocycle and Side Chain Modifications
lists analogs with alternative heterocycles or substituents:
- 2-(Cyclopropylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide (CAS: 1250533-54-0): Replaces triazole with pyrazole, reducing hydrogen-bonding capacity and possibly altering target selectivity .
- 2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS: 1250607-75-0): Introduces a methyl-imidazole group, increasing steric bulk and basicity compared to the triazole-based compounds .
Aromatic vs. Aliphatic Amino Groups
N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide (CAS: sc-354662) replaces the cyclopropylamino group with a 4-aminophenyl substituent. Key differences include:
- Electron Density : The aromatic amine may enhance π-π stacking interactions but reduce conformational flexibility compared to the cyclopropyl group.
Biological Activity
2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic compound notable for its structural complexity and potential therapeutic applications. This compound incorporates a cyclopropylamino moiety and a triazole ring, which are known to contribute to various biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is with a molecular weight of approximately 210.23 g/mol. Its unique structure allows for specific interactions with biological targets, making it a valuable candidate in medicinal chemistry.
Mechanisms of Biological Activity
Research indicates that 2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide interacts with various enzymes and receptors, potentially inhibiting their activity. The presence of the triazole group is particularly significant as it enhances binding affinity to biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may modulate receptor activity, influencing cellular signaling pathways.
Research Findings
Several studies have investigated the biological activities associated with this compound and its structural relatives. Notably, derivatives of triazole compounds have been linked to various pharmacological effects.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of triazole derivatives demonstrated that compounds similar to 2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide exhibited significant cytotoxic effects against various cancer cell lines. These findings suggest that further development could lead to effective cancer therapies.
Case Study 2: Antimicrobial Effects
Research has shown that triazole-containing compounds possess antimicrobial properties. In vitro studies indicated that 2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide could inhibit the growth of certain bacteria, highlighting its potential as an antimicrobial agent.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile of 2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics; however, comprehensive toxicological assessments are necessary to ensure safety in clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
